(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone oxalate
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Overview
Description
The compound (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone oxalate is a complex organic molecule that features a benzimidazole moiety linked to a piperidine ring, which is further connected to a dihydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone oxalate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation of Benzimidazole: The benzimidazole is then alkylated using a suitable alkyl halide, such as chloromethylpiperidine, in the presence of a base like potassium carbonate.
Coupling with Dihydroisoquinoline: The alkylated benzimidazole is coupled with dihydroisoquinoline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Formation of the Oxalate Salt: Finally, the compound is converted to its oxalate salt by reacting with oxalic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and dihydroisoquinoline moieties.
Reduction: Reduction reactions can be performed on the carbonyl group present in the methanone linkage.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in biochemical assays to study enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting neurological disorders, given its structural features that are common in neuroactive compounds.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone oxalate likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine and dihydroisoquinoline structures may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)methanone
- (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanol
- (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)amine
Uniqueness
The uniqueness of (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone oxalate lies in its combined structural features, which may confer distinct biological activities and chemical reactivity. Its oxalate form enhances its solubility and stability, making it more suitable for various applications.
This compound , covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O.C2H2O4/c28-23(27-14-11-17-5-1-2-6-19(17)15-27)18-9-12-26(13-10-18)16-22-24-20-7-3-4-8-21(20)25-22;3-1(4)2(5)6/h1-8,18H,9-16H2,(H,24,25);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTIGYIVPXEXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)CC4=NC5=CC=CC=C5N4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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